

Application Notes and Protocols: BI 639667 in High-Throughput Screening

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Compound of Interest

Compound Name: BI 639667

Cat. No.: B606088

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These application notes provide a detailed overview of the potent and selective CCR1 antagonist, **BI 639667**, and its application in high-throughput screening (HTS) campaigns for the discovery of novel modulators of the C-C chemokine receptor type 1 (CCR1).

Introduction

BI 639667 is a high-affinity, selective antagonist of the human CCR1 receptor, a key G-protein coupled receptor (GPCR) involved in the inflammatory response. CCR1 is expressed on various immune cells, including monocytes, macrophages, and T-lymphocytes.^{[1][2]} Its activation by chemokines such as MIP-1 α (CCL3), RANTES (CCL5), and MCP-3 (CCL7) triggers a signaling cascade that leads to chemotaxis, the directed migration of these cells to sites of inflammation.^{[1][2]} By blocking the interaction of these chemokines with CCR1, **BI 639667** effectively inhibits the influx of pro-inflammatory cells, highlighting its therapeutic potential in autoimmune diseases and other inflammatory conditions.^{[1][2]} The favorable physicochemical and pharmacokinetic properties of **BI 639667** make it an excellent tool compound for in vitro studies and a valuable reference for HTS campaigns aimed at identifying new CCR1 inhibitors.^{[1][2]}

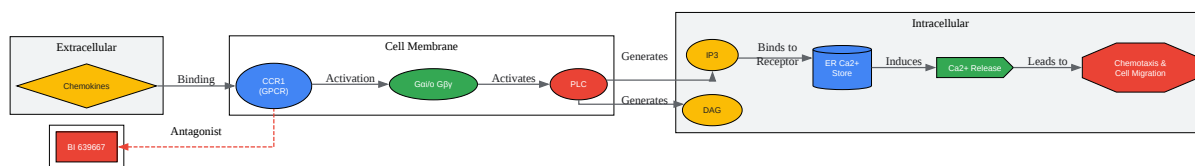
BI 639667 Compound Profile

A summary of the key in vitro properties of **BI 639667** is presented below.

Parameter	Assay Type	Value	Reference
IC50	Calcium (Ca ²⁺) Flux Assay	1.8 nM	[3][4]
IC50	CCR1 Molecular Potency (Ca ²⁺ flux)	24 nM	[5]
Binding Affinity (IC50)	Scintillation Proximity Assay	5.4 nM	[5]
Recommended Cellular Concentration	100 nM	[5]	

CCR1 Signaling Pathway

The binding of chemokine ligands to the CCR1 receptor initiates a signaling cascade that is central to the chemotactic response of immune cells. The diagram below illustrates the key events in this pathway.

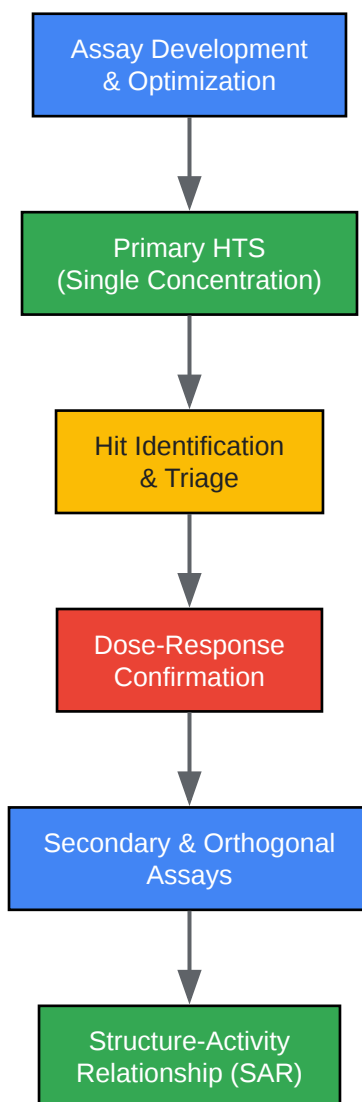


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Caption: CCR1 signaling cascade leading to chemotaxis.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel CCR1 antagonists involves several stages, from initial assay development to hit confirmation and characterization. The following diagram outlines a standard workflow.



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